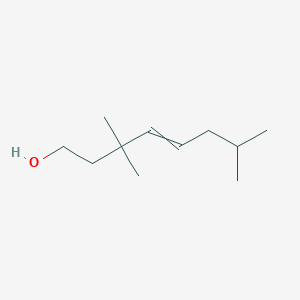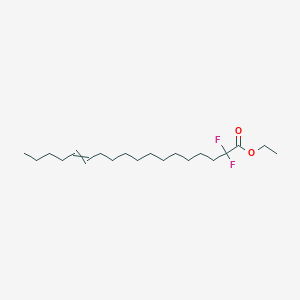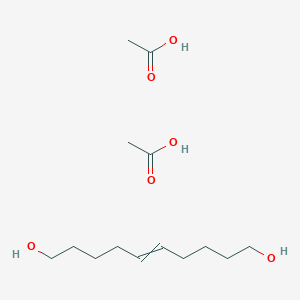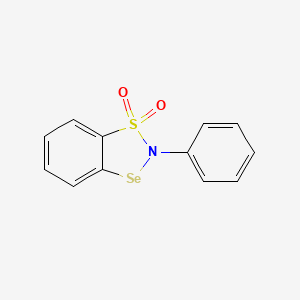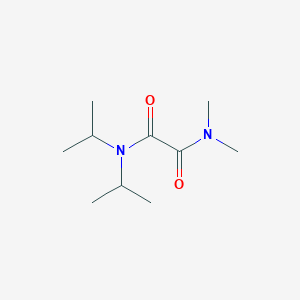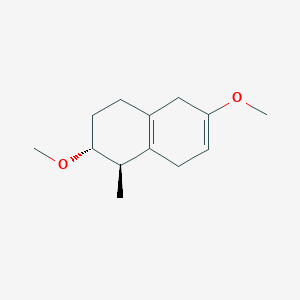
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- is a complex organic compound with a unique structure. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties and diverse applications in various fields. This compound is characterized by the presence of methoxy groups and a methyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under specific conditions to introduce the hexahydro structure. The methoxy groups are then introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes where naphthalene is treated with hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This is followed by methylation reactions to introduce the methoxy groups. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to further reduce any remaining aromatic rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced forms with additional hydrogen atoms, and substituted naphthalene derivatives with halogens or nitro groups.
Scientific Research Applications
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound with a simpler structure and different reactivity.
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative with different chemical properties.
2,6-Dimethoxynaphthalene: A similar compound with methoxy groups but lacking the hexahydro structure.
Uniqueness
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- is unique due to its specific combination of hydrogenation, methoxy, and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
185253-71-8 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1R,2R)-2,6-dimethoxy-1-methyl-1,2,3,4,5,8-hexahydronaphthalene |
InChI |
InChI=1S/C13H20O2/c1-9-12-6-5-11(14-2)8-10(12)4-7-13(9)15-3/h5,9,13H,4,6-8H2,1-3H3/t9-,13-/m1/s1 |
InChI Key |
PTOYYFBLVGGYGI-NOZJJQNGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=C1CC=C(C2)OC)OC |
Canonical SMILES |
CC1C(CCC2=C1CC=C(C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


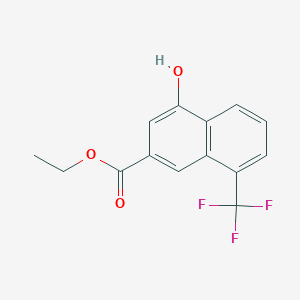
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
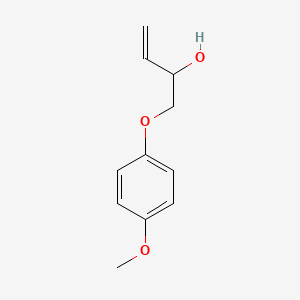
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)

![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)

